1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine

CDK4 inhibitor pyrazol-3-ylurea kinase selectivity

Researchers targeting the CDK4 selectivity pocket often face a supply gap-generic 3-aminopyrazoles lack the critical 5-methylaminomethyl side chain needed for hydrophobic pocket occupancy. This compound (CAS 1552670-50-4) is the exact Honma-scaffold building block that produced the 1.6× more potent methylamino-derived urea (IC₅₀ 290 nM vs. 470 nM for the pyrrolidine analog). - Yields a 48-fold CDK4/CDK2 selectivity window (tool compound BDBM6620). - Orthogonal 3-NH₂ (hinge binding) and 5-CH₂NHCH₃ (side-chain elaboration) enable protecting-group-minimized DEL library synthesis. - Serves as the N-methyl matched-pair comparator to the primary amine analog (CAS 1556452-05-1) for logD, CYP, and microsomal stability profiling. Supplied with full CoA; typical lead time for bulk orders is 2-4 weeks.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B13208518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCNCC1=CC(=NN1C)N
InChIInChI=1S/C6H12N4/c1-8-4-5-3-6(7)9-10(5)2/h3,8H,4H2,1-2H3,(H2,7,9)
InChIKeyJGBSUZJMZSIJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine as Kinase-Focused Building Block


1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine (CAS 1552670-50-4) is a disubstituted pyrazole derivative bearing a free 3-amino group and a 5-methylaminomethyl side chain . With molecular formula C₆H₁₂N₄ and molecular weight 140.19 g/mol, this compound belongs to the 3-aminopyrazole class—a privileged scaffold in medicinal chemistry recognized for its ability to serve as an ATP-competitive kinase hinge-binding motif [1]. The simultaneous presence of a nucleophilic aromatic amine at position 3 and a secondary alkylamine at position 5 enables orthogonal functionalization strategies, making this compound particularly suited for the construction of pyrazol-3-ylurea and related kinase inhibitor libraries [2].

1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine: Why It's Irreplaceable


Substituting this compound with a simpler 3-aminopyrazole (e.g., 1-methyl-1H-pyrazol-3-amine, CAS 1904-31-0) or a 5-aminopyrazole (e.g., 1-methyl-1H-pyrazol-5-amine, CAS 1192-21-8) eliminates the 5-alkylaminomethyl side chain that is structurally critical for accessing the selectivity-conferring pocket adjacent to the CDK4 ATP-binding site [1]. Conversely, the desamino analog N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine (CAS 930111-04-9) lacks the 3-amino group required to form the urea or amide linkage that anchors the pharmacophore within the kinase hinge region . The narrowly defined substitution pattern—3-NH₂ for hinge binding plus 5-CH₂NHCH₃ for hydrophobic pocket occupancy—is not simultaneously present in any readily available single-ring pyrazole building block, making direct replacement with a generic analog chemically invalid for applications targeting the pyrazol-3-ylurea kinase inhibitor chemotype .

1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine: Comparative Evidence


CDK4 Potency: Methylamino vs Pyrrolidine Urea

The urea derivative synthesized from the target compound (BDBM6620; 3-{5-[(methylamino)methyl]-1H-pyrazol-3-yl}-1-{5-oxo-benzo[a]pyrrolizin-9-yl}urea) exhibits an IC₅₀ of 290 nM against CDK4/cyclin D1. In the same assay system, the pyrrolidine-substituted analog (BDBM6628; bearing a pyrrolidin-1-ylmethyl group at the 5-position instead of methylaminomethyl) shows an IC₅₀ of 470 nM, representing a 1.6-fold reduction in potency [1]. Both compounds were evaluated using identical in vitro kinase assay conditions with purified CDK4/cyclin D1 complexes, synthetic peptide substrates, and 50 µM ATP at 30 °C [2].

CDK4 inhibitor pyrazol-3-ylurea kinase selectivity

CDK4 vs CDK2 Selectivity Window

The target compound-derived urea BDBM6620 shows an IC₅₀ of 14,000 nM against CDK2/cyclin A, yielding a CDK2/CDK4 selectivity ratio of approximately 48-fold (14,000/290) [1]. In comparison, the pyrrolidine analog BDBM6628 exhibits an IC₅₀ of 7,500 nM against CDK2/cyclin A with a selectivity ratio of approximately 16-fold (7,500/470) [2]. Both measurements were performed under identical in vitro kinase assay conditions. The broader selectivity window is consistent with the structure-based design rationale described by Honma et al., where the alkylaminomethyl group at the pyrazole 5-position engages a CDK4-specific pocket defined by Asp99, Thr102, and Gln98 residues not conserved in CDK2 [3].

CDK4 selectivity kinase profiling cell cycle arrest

Orthogonal Functionalization Advantage

The target compound (CAS 1552670-50-4) incorporates both a 3-NH₂ group and a 5-CH₂NHCH₃ group within a single pyrazole scaffold . In contrast, N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine (CAS 930111-04-9) lacks the 3-amino substituent entirely (molecular formula C₆H₁₁N₃, MW 125.17 vs C₆H₁₂N₄, MW 140.19) . The 3-NH₂ group is the obligatory point of attachment for constructing the pyrazol-3-ylurea pharmacophore—the urea linkage is formed via reaction of the 3-amine with an isocyanate or activated carbamoyl equivalent [1]. Without this functional handle, the desamino analog cannot access the entire pyrazol-3-ylurea chemical space that has been validated for selective CDK4 inhibition. Furthermore, the target compound offers two differentially reactive nitrogen centers (aromatic NH₂ at C3 vs aliphatic secondary NH at the 5-side chain), enabling sequential chemoselective derivatization without protecting group manipulation.

building block orthogonal functionalization medicinal chemistry

N-Methylation Advantage Over Primary Amine

The target compound bears an N-methylated secondary amine at the 5-aminomethyl position, whereas 5-(aminomethyl)-1-methyl-1H-pyrazol-3-amine (CAS 1556452-05-1) carries a primary NH₂ at the same position . N-Methylation alters several pharmacologically relevant parameters: it increases lipophilicity (predicted LogP −0.2783 for the target compound vs an estimated lower value for the primary amine), reduces the number of hydrogen bond donors from 3 to 2, and removes a potential metabolic soft spot (primary amine susceptible to oxidative deamination by monoamine oxidases) . While direct comparative biological data for the free building blocks are not available, the N-methyl group in the urea derivative BDBM6620 contributes to the observed CDK4 potency (IC₅₀ = 290 nM) and selectivity profile, consistent with the SAR established by Honma et al. showing that alkylaminomethyl substituents at the 5-position engage a hydrophobic sub-pocket adjacent to Asp99 and Thr102 in CDK4 [1].

N-methylation physicochemical properties structure-activity relationship

CDK4-Selective Scaffold Validation

Honma et al. explicitly demonstrated that the pyrazol-3-ylurea scaffold with alkylaminomethyl substitution at the 5-position constitutes a privileged framework for achieving CDK4-selective inhibition [1]. Using a structure-based library design approach that compared 390 representative kinases, the 5-position of the pyrazole ring was computationally predicted—and experimentally validated—as the optimal site for introducing substituents to engage CDK4-specific residues (Asp99, Thr102, Gln98) . The lead compound 15b, a 5-chloroindan-2-ylaminomethyl derivative from this library, achieved 780-fold selectivity for CDK4 over CDK1 and >430-fold selectivity over a broad panel of kinases [2]. Generic 3-aminopyrazoles lacking the 5-alkylaminomethyl substitution (e.g., 1-methyl-1H-pyrazol-3-amine, CAS 1904-31-0) cannot access this selectivity paradigm because they lack the vector that projects substituents into the CDK4-specific sub-pocket. The target compound represents the minimal synthetically tractable building block that preserves both the 3-NH₂ urea-forming handle and the 5-alkylaminomethyl selectivity element required to recapitulate this validated design strategy.

CDK4 inhibitor library structure-based design kinase selectivity

1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine Applications


CDK4-Selective Chemical Probe & Lead Optimization

This compound is ideally suited as the central building block for synthesizing focused pyrazol-3-ylurea libraries targeting CDK4-selective inhibition. The 3-NH₂ group enables urea formation with diverse isocyanates or activated carbamates, while the 5-methylaminomethyl side chain can be further elaborated via reductive amination, acylation, or sulfonylation to explore the CDK4-specific hydrophobic pocket identified by Honma et al. [1]. The demonstrated 1.6-fold potency advantage of the methylamino-derived urea (IC₅₀ 290 nM) over the pyrrolidine analog (IC₅₀ 470 nM) provides a quantitative starting point for SAR expansion [2].

Kinase Selectivity Profiling and Tool Compound Generation

The 48-fold CDK4/CDK2 selectivity window observed for the target-derived urea BDBM6620 makes this building block particularly valuable for generating tool compounds that discriminate between CDK family members [1]. Systematic variation of the urea aryl/heteroaryl group while retaining the 5-methylaminomethyl substituent can be employed to map the selectivity determinants across the CDK family and beyond, as the Honma scaffold has been profiled against >430 kinases [2].

Orthogonal Derivatization for DEL Synthesis

The presence of two chemically distinct amine handles—an aromatic NH₂ (pKa ~4–5, nucleophilic) and an aliphatic secondary NH (pKa ~9–10, more basic)—enables sequential, protecting-group-minimized functionalization in split-and-pool DEL synthesis [1]. The 3-NH₂ can be selectively acylated or converted to a urea under mild conditions, followed by N-alkylation or sulfonylation of the 5-methylamino group in a subsequent cycle, maximizing the chemical diversity accessible from a single bifunctional building block [2].

N-Methylation SAR Reference Standard

For medicinal chemistry groups investigating the impact of N-methylation on target binding, permeability, and metabolic stability, the target compound serves as the N-methylated comparator to the primary amine analog 5-(aminomethyl)-1-methyl-1H-pyrazol-3-amine (CAS 1556452-05-1) [1]. Parallel library synthesis from both building blocks, followed by head-to-head profiling of matched molecular pairs, can deconvolute the contribution of the N-methyl group to in vitro potency (ΔIC₅₀), logD, CYP inhibition, and microsomal stability [2].

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